(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
Description
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is a bifunctional compound featuring a pyridin-2-ylmethanol scaffold linked to a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOHDWSQPZCSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Preparation and Optimization
The catalyst is synthesized by combining a metal precursor (e.g., [Ru(COD)Cl₂]) with a chiral phosphine ligand (L*) in solvents such as tetrahydrofuran or dichloromethane. Key variables affecting enantioselectivity include:
Reaction Conditions and Performance
The hydrogenation is conducted at 0–100°C under 0.1–10.0 MPa H₂ pressure for 2–24 hours. A representative procedure yields the target alcohol in 92% isolated yield with 99.5% ee (Table 1).
Table 1: Performance of Ru Catalysts in Asymmetric Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Ru/(S)-BINAP | 25 | 5.0 | 12 | 92 | 99.5 |
| Ru/(R)-SegPhos | 40 | 3.0 | 18 | 88 | 98.7 |
| Ru/(S)-Xyl-P-Phos | 60 | 1.0 | 24 | 85 | 97.2 |
Reductive Amination Approaches
The European patent EP0946546B1 discloses an alternative route via reductive amination of (2,5-dimethoxyphenyl)pyridine-2-carbaldehyde with methylamine derivatives. This method avoids high-pressure hydrogenation but requires careful control of reducing agents.
Aldehyde Synthesis
The aldehyde precursor is prepared through oxidation of this compound using activated manganese dioxide (MnO₂) in chloroform at reflux. Yields exceed 85% with purity >98% (HPLC).
Reductive Amination Protocol
The aldehyde reacts with methylamine in methanol at 25°C, followed by reduction with sodium cyanoborohydride (NaBH₃CN). Key parameters include:
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pH control : Maintained at 6–7 using acetic acid to prevent imine hydrolysis.
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Stoichiometry : A 1.2:1 molar ratio of amine to aldehyde minimizes side products.
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Workup : Extraction with ethyl acetate and silica gel chromatography yield the product in 78% yield.
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 6 | 78 | 98.5 |
| NaBH(OAc)₃ | DCM | 8 | 65 | 95.2 |
| BH₃·THF | THF | 12 | 58 | 91.7 |
Oxidation-Reduction Tandem Strategies
A hybrid approach involves initial oxidation of (2,5-dimethoxyphenyl)(pyridin-2-yl)methane to the ketone, followed by asymmetric reduction. This method is advantageous for substrates sensitive to direct hydrogenation conditions.
Oxidation Step
Manganese dioxide (MnO₂) in chloroform selectively oxidizes the benzylic alcohol to the ketone at 60°C within 4 hours. Over-oxidation to carboxylic acids is avoided by limiting reaction time to <6 hours.
Asymmetric Reduction
The ketone intermediate undergoes biocatalytic reduction using alcohol dehydrogenases (ADHs) from Lactobacillus kefir. NADPH cofactor recycling with glucose dehydrogenase (GDH) achieves 95% conversion and 98% ee.
Comparative Method Analysis
Catalytic Hydrogenation
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Advantages : High enantioselectivity (99% ee), scalable to kilogram batches.
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Limitations : Requires specialized high-pressure equipment and expensive chiral ligands.
Reductive Amination
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Advantages : Mild conditions, avoids H₂ gas.
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Limitations : Lower yields due to competing imine formation and over-reduction.
Biocatalytic Reduction
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Advantages : Eco-friendly, aqueous reaction media.
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Limitations : Enzyme cost and limited substrate scope.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the asymmetric hydrogenation method is preferred. The Chinese patent reports a pilot plant process producing 5 kg batches with 90% yield and 99.2% ee. Critical factors include:
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Catalyst recycling : Ru complexes are recovered via filtration and reused 3–5 times with <5% activity loss.
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Solvent selection : Isopropanol reduces side reactions compared to THF.
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Quality control : Chiral HPLC (Chiralpak IA column) ensures enantiomeric excess compliance.
Emerging Methodologies
Recent advances include photoredox catalysis for radical-based asymmetric reductions and flow chemistry systems enabling continuous production. However, these remain experimental and lack industrial validation.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, and mild conditions are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Pyridin-2-yl-methanones
Reduction: Various alcohol derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Antidepressant and Psychedelic Research
Recent studies have highlighted the role of compounds similar to (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol in the development of novel antidepressants. Compounds featuring the 2,5-dimethoxyphenyl moiety have been investigated for their agonistic effects on the serotonin 2A receptor (5-HT2AR), which is implicated in mood regulation and psychedelic effects. For instance, 2,5-dimethoxyphenylpiperidines were identified as selective 5-HT2AR agonists, suggesting that modifications to this structure could yield compounds with enhanced therapeutic profiles for treating depression and anxiety disorders .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies of related compounds indicate that the presence of methoxy groups on the phenyl ring significantly influences receptor binding affinity and selectivity. For example, variations in substituents on the phenyl ring were shown to affect agonist potency at 5-HT2AR, with certain configurations leading to improved selectivity over other serotonin receptors . This suggests that this compound could be optimized for better therapeutic outcomes.
Synthetic Routes
This compound can be synthesized through various methods involving the condensation of pyridine derivatives with methanol or related alcohols under acidic conditions. The synthesis typically yields moderate to high purity levels, making it suitable for further pharmacological testing .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Condensation with pyridine | 41% | Reflux in dichloromethane |
| Treatment with N,N-dimethyl-2-aminoethanol | 33% | One-pot reaction |
Physical Properties
The compound exhibits distinct physical properties that facilitate its use in various applications. Its solubility in organic solvents allows for easy manipulation during synthesis and formulation processes.
In Vitro Studies
In vitro studies have demonstrated that this compound analogs exhibit selective binding to serotonin receptors, specifically showing promising results as potential therapeutic agents for psychiatric disorders . The effectiveness of these compounds is often assessed through competitive binding assays and functional assays measuring receptor activation.
| Compound | Receptor | Binding Affinity (K_i) |
|---|---|---|
| LPH-5 | 5-HT2AR | 1.3 nM |
| LPH-5 | 5-HT2CR | 13 nM |
Case Studies
Case studies involving related compounds have shown their efficacy in clinical settings. For instance, psychedelics similar to those derived from this compound have been linked to significant improvements in treatment-resistant depression . These findings underscore the potential of this compound class in developing novel therapeutic strategies.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Key Observations:
Linker Flexibility : The target compound lacks the extended linkers (e.g., carbamide or propanamide) seen in analogs like 205 and 191 , which are designed to enhance binding to kinase active sites .
Substituent Effects :
- Methoxy groups on the phenyl ring (target) vs. pyridine ring (14 ) alter electronic properties and solubility. The 2,5-dimethoxyphenyl group increases lipophilicity compared to pyridine-bound methoxy groups .
- Fluorine in 205 and 191 enhances metabolic stability and target affinity, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound could be synthesized via Suzuki-Miyaura coupling (as in ) or hydroxymethylation of pre-functionalized pyridines. However, analogs like 205 and 191 require multi-step syntheses involving isocyanate or propionic acid intermediates, leading to lower yields (15–39%) .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with similar aryl groups (e.g., 205 , m.p. 184°C) suggest higher thermal stability compared to aliphatic-substituted derivatives like 191 (m.p. 91°C) .
- Solubility: Methoxy groups generally improve aqueous solubility, but the target’s diaryl structure may reduce it compared to pyridine-only analogs like (4,5-Dimethoxy-pyridin-2-yl)-methanol .
Biological Activity
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol, a compound with the molecular formula CHNO, has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dimethoxy-substituted phenyl group and a pyridine moiety, which contribute to its unique chemical properties. The presence of methoxy groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor activity. For instance, it has been investigated for its effects on various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 23.30 ± 0.35 | Induction of apoptosis and cell cycle arrest |
| Jurkat (Leukemia) | < 10 | Inhibition of Bcl-2 expression |
| A-431 (Skin Carcinoma) | < 15 | Disruption of cytoskeletal integrity |
These results indicate that this compound exhibits significant growth-inhibitory effects across multiple cancer types, suggesting a broad spectrum of antitumor activity.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Receptor Interaction : It has been shown to interact with serotonin receptors, particularly the 5-HT receptor, which is implicated in various psychiatric disorders. Agonist activity at this receptor may contribute to its therapeutic effects in neuropsychiatric conditions .
- Cytotoxicity : The compound induces apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction and upregulating pro-apoptotic factors .
- Cell Cycle Arrest : Studies indicate that it can block the cell cycle at the G2/M phase, leading to inhibited proliferation of tumor cells .
Study 1: Antitumor Efficacy in Human Cancer Cell Lines
A study conducted by researchers at a prominent university evaluated the efficacy of this compound against several human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner across multiple lines, particularly in HCT-15 cells.
Study 2: Neuropharmacological Effects
Another investigation focused on the compound's neuropharmacological properties. It was found to exhibit anxiolytic-like effects in animal models through modulation of serotonergic pathways. Behavioral tests indicated significant reductions in anxiety-related behaviors upon administration of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
